2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine
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Overview
Description
2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine is a heterocyclic compound that features both benzofuran and benzodiazole moieties. These structures are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine typically involves the formation of the benzofuran and benzodiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by chlorination and amination steps .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production. Advanced techniques such as continuous flow synthesis may also be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen and amine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activities and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or disrupt cellular processes, leading to its biological effects. For example, it may interfere with DNA replication or protein synthesis in microbial cells, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2-(1-benzofuran-2-yl)-1H-benzimidazole: Similar structure but lacks the chlorine and amine groups.
5-chloro-2-(1-benzofuran-2-yl)-1H-benzimidazole: Contains chlorine but lacks the amine group.
2-(1-benzofuran-2-yl)-5-chloro-1H-benzimidazole: Similar structure but different positioning of functional groups
Uniqueness
2-(1-benzofuran-2-yl)-5-chloro-1H-1,3-benzodiazol-7-amine is unique due to its specific combination of benzofuran and benzodiazole rings, along with the presence of chlorine and amine groups.
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)-6-chloro-1H-benzimidazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O/c16-9-6-10(17)14-11(7-9)18-15(19-14)13-5-8-3-1-2-4-12(8)20-13/h1-7H,17H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCUDPNYOZZESJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC4=C(C=C(C=C4N3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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